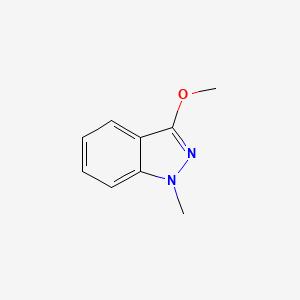

3-Methoxy-1-methyl-1H-indazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O |

|---|---|

Molecular Weight |

162.19 g/mol |

IUPAC Name |

3-methoxy-1-methylindazole |

InChI |

InChI=1S/C9H10N2O/c1-11-8-6-4-3-5-7(8)9(10-11)12-2/h3-6H,1-2H3 |

InChI Key |

FOKCTKYBBDPIHC-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)OC |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of Indazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural analysis of 3-Methoxy-1-methyl-1H-indazole in solution. Through the application of one- and two-dimensional NMR experiments, a comprehensive picture of the molecule's framework and the specific placement of its substituents can be achieved.

¹H and ¹³C NMR for Core and Substituent Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for mapping the chemical environment of each hydrogen and carbon atom within the molecule. In deuterated chloroform (B151607) (CDCl₃), the ¹H NMR spectrum of this compound displays characteristic signals that confirm the presence of the methyl and methoxy (B1213986) groups, as well as the protons of the bicyclic indazole core. The N-methyl group typically appears as a sharp singlet, as does the O-methyl group of the methoxy substituent, but at distinct chemical shifts. The aromatic protons of the benzene (B151609) ring portion of the indazole structure resonate in the downfield region, exhibiting coupling patterns that reveal their relative positions.

Complementing the proton data, the ¹³C NMR spectrum provides a count of all unique carbon atoms and information about their electronic surroundings. The spectrum shows distinct signals for the N-methyl and O-methyl carbons, the quaternary carbons of the indazole ring (including the carbon bearing the methoxy group), and the carbons of the aromatic ring. The chemical shifts are indicative of the hybridisation state and the nature of the attached atoms.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| N-CH₃ | Data not available | Data not available |

| O-CH₃ | Data not available | Data not not available |

| Aromatic-H | Data not available | Data not available |

| Aromatic-C | Data not available | Data not available |

Note: Specific chemical shift values from validated research sources were not available in the search results. The table structure is provided for illustrative purposes.

Two-Dimensional NMR Techniques (e.g., NOESY) for Regiochemical Assignment

While ¹H and ¹³C NMR establish the presence of the core structure and substituents, two-dimensional (2D) NMR techniques are crucial for confirming the precise location of the methyl group on one of the nitrogen atoms, a key aspect of regiochemistry in substituted indazoles. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly powerful in this regard. NOESY detects spatial proximity between protons that are close in space, even if they are not directly bonded.

For this compound, a critical NOESY correlation would be observed between the protons of the N-methyl group and the proton at position 7 of the indazole ring (H-7). This spatial interaction provides definitive evidence that the methyl group is attached to the N1 position, as this arrangement brings the N-methyl protons and H-7 into close proximity. The absence of such a correlation to other protons and the presence of this specific one allows for the unambiguous assignment of the compound as the 1-methyl isomer.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight of this compound and for gaining insight into its structural components through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of the molecule. The exact mass of this compound (C₉H₁₀N₂O) is calculated to be 162.0793. An HRMS measurement that corresponds closely to this value provides strong evidence for the assigned molecular formula.

Under electron impact (EI) or other ionization methods, the molecule undergoes characteristic fragmentation. The fragmentation pattern can help to corroborate the proposed structure. For instance, the loss of a methyl radical (•CH₃) or a methoxy radical (•OCH₃) from the molecular ion would produce fragment ions with specific mass-to-charge ratios, further supporting the presence and connectivity of these substituent groups.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show several characteristic absorption bands. These include C-H stretching vibrations from the aromatic ring and the methyl groups, C=C and C=N stretching vibrations within the aromatic and indazole ring systems, and characteristic C-O stretching vibrations associated with the methoxy group. The absence of a broad N-H stretching band would further confirm that the indazole nitrogen has been substituted.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | ~3100-3000 |

| Alkyl C-H | Stretch | ~2950-2850 |

| C=C / C=N | Stretch | ~1620-1450 |

Note: These are general ranges for the expected functional groups. Specific peak values from experimental data were not available in the search results.

Application of Other Spectroscopic Techniques and Elemental Analysis

Beyond the core techniques, other spectroscopic methods and elemental analysis can provide further corroborating data.

UV-Vis Spectroscopy : Ultraviolet-visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound would show absorption maxima corresponding to the π → π* transitions of the conjugated indazole system.

Elemental Analysis : This classical analytical technique determines the mass percentage of each element (carbon, hydrogen, nitrogen) in a pure sample. The experimental percentages for this compound should closely match the calculated theoretical values based on its molecular formula (C: 66.65%, H: 6.21%, N: 17.27%), providing fundamental confirmation of its elemental composition.

Together, these advanced spectroscopic and analytical methods provide a robust and comprehensive characterization of this compound, ensuring its structural identity is established with the highest degree of scientific certainty.

Computational Chemistry Approaches in Indazole Research

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for investigating the electronic structure and properties of molecules. jmaterenvironsci.comdntb.gov.uabiointerfaceresearch.comdergipark.org.tr By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. biointerfaceresearch.commdpi.com This makes it well-suited for studying indazole derivatives.

Molecular Geometry Optimization and Electronic Structure Analysis

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. mdpi.com For indazole derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are employed to determine bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. researchgate.netderpharmachemica.com This process is essential for obtaining accurate subsequent electronic property predictions.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. multidisciplinaryjournals.comworldscientific.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. tandfonline.commdpi.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. tandfonline.commdpi.com Conversely, a small gap indicates a molecule is more reactive and polarizable. tandfonline.com For indazole derivatives, the HOMO-LUMO gap can be calculated using DFT to predict their reactivity. jmaterenvironsci.comtandfonline.com For example, in a study of a different indazole derivative, a HOMO-LUMO energy gap of 4.27 eV was calculated, suggesting a good balance of stability and reactivity. tandfonline.com The distribution of the HOMO and LUMO across the molecule is also informative; for some indazoles, the HOMO is localized on certain parts of the molecule (like a pyridine (B92270) and carbohydrazide (B1668358) moiety), while the LUMO is distributed over the indazole core and other substituents. tandfonline.com This separation of frontier orbitals can influence the molecule's interaction with other species.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|

| Indazole Derivative 1 | -4.773 | -1.846 | 2.927 | jmaterenvironsci.com |

| Indazole Derivative 2 | -4.687 | -1.760 | 2.927 | jmaterenvironsci.com |

| Indazole Derivative 3 | -9.284 | -4.744 | 4.540 | biointerfaceresearch.com |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. derpharmachemica.com The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). derpharmachemica.comtandfonline.com

For indazole derivatives, MEP analysis can identify the most likely sites for intermolecular interactions, including hydrogen bonding. tandfonline.comasianresassoc.org In related indazole structures, the oxygen atoms of substituents and the nitrogen atoms of the pyrazole (B372694) ring are often identified as nucleophilic regions with negative electrostatic potential. tandfonline.comasianresassoc.org Conversely, hydrogen atoms attached to the aromatic rings typically show positive potential, making them electrophilic sites. asianresassoc.org This information is crucial for understanding how 3-Methoxy-1-methyl-1H-indazole might interact with biological receptors or other molecules.

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which can be quantified by second-order perturbation theory to estimate the stabilization energy of these interactions. multidisciplinaryjournals.com

In the context of indazole derivatives, NBO analysis can reveal key hyperconjugative interactions that contribute to the molecule's stability. researchgate.netasianresassoc.org For example, studies on similar heterocyclic systems have shown that lone pair orbitals on nitrogen or oxygen atoms can donate electron density to antibonding orbitals of adjacent bonds, leading to significant stabilization. asianresassoc.org This delocalization of electrons is a key feature of the electronic structure of aromatic systems like indazole. asianresassoc.org

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. jmchemsci.comresearchgate.netsciforum.net This method is widely used in drug discovery to screen potential drug candidates and to understand the molecular basis of their activity. researchgate.netresearchgate.net

Prediction of Binding Affinities and Molecular Interactions

Molecular docking simulations can predict the binding affinity of a ligand to a target, often expressed as a binding energy in kcal/mol. asianresassoc.orgresearchgate.net A more negative binding energy generally indicates a more stable and favorable interaction. researchgate.net These simulations also provide a detailed view of the specific molecular interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. jmchemsci.comresearchgate.net

For indazole derivatives, molecular docking studies have been instrumental in identifying potential biological targets and explaining their mechanism of action. researchgate.netjmchemsci.com For instance, various indazole-based compounds have been docked into the active sites of enzymes like DNA gyrase and protein kinases. sciforum.netjmchemsci.comtandfonline.com These studies reveal how the indazole scaffold and its substituents can form key interactions with amino acid residues in the binding pocket. The nitrogen atoms of the indazole ring are often involved in hydrogen bonding, a critical interaction for ligand binding. researchgate.net The methoxy (B1213986) and methyl groups of this compound would likely participate in hydrophobic interactions within a protein's binding site.

| Indazole Derivative | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Indazole Derivative A | DNA Gyrase (1KZN) | -7.45 | Not specified | asianresassoc.org |

| Indazole Derivative B | Anticonvulsant Target (1EOU) | -6.89 | Not specified | asianresassoc.org |

| Indazole Derivative C | Tyrosine Kinase | -14.08 | Cys104, Glu108, Glu70 | researchgate.net |

| Indazole-Oxadiazole Hybrid | PARP1 | -7.29 | Not specified | bohrium.com |

Identification of Key Active Site Residues and Binding Modes

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for identifying the specific amino acid residues within the active site that are key for molecular recognition and binding affinity.

In studies involving indazole derivatives, molecular docking analyses have consistently revealed complex interactions, including hydrophobic contacts, electrostatic forces, and hydrogen bonds, that substantiate their biological activity. worldscientific.com For instance, in the investigation of arylsulphonyl indazole derivatives as potential ligands for VEGFR2 kinase, docking studies have highlighted the importance of specific residues. It has been reported that the Cys919 amide group is a critical interaction point for many inhibitors. mdpi.com Docking models for other indazole-based inhibitors targeting kinases like ULK1 have shown that the two nitrogen atoms of the indazole ring can form crucial hydrogen-bonding interactions with the amide backbone of the hinge region, specifically with residues like Glu93 and Cys95. nih.gov Furthermore, substituents on the indazole core can be strategically designed to engage in additional interactions; for example, an aryl unit at the 3-amino position can be projected to engage in π-stacking or edge-to-face π-interactions with an overhanging tyrosine residue (Tyr94). nih.gov

These docking studies provide a static but insightful snapshot of the binding hypothesis, which is often the starting point for more dynamic computational analysis and for guiding the structural modification of lead compounds.

| Target Protein | Key Interacting Residues | Type of Interaction | Indazole Scaffold/Derivative Class | Reference |

|---|---|---|---|---|

| VEGFR2 | Cys919, Phe918, Glu855 | Hydrogen Bonding, Hydrophobic | Arylsulphonyl indazoles | mdpi.com |

| ULK1 | Glu93, Cys95, Lys46, Asn143, Tyr94 | Hydrogen Bonding, π-stacking | 3-aminoindazole derivatives | nih.gov |

| GSK-3β | Val135, Gln185, Arg141, Asp200 | Hydrogen Bonding | 5-substituted-1H-indazole | researchgate.net |

| DNA Gyrase | Not specified | Bonding interaction | 4,5,6,7-tetrahydro-1H-indazole derivatives | jmchemsci.comjmchemsci.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. longdom.org These models are pivotal in drug design, allowing for the prediction of a compound's activity before its synthesis. researchgate.net

2D and 3D QSAR for Biological Activity Prediction

Both 2D and 3D QSAR methodologies are extensively applied in indazole research to predict biological activities such as anticancer or antimicrobial effects. longdom.org

2D-QSAR models correlate biological activity with 2D descriptors that can be calculated directly from the chemical structure, such as physicochemical properties (e.g., SlogP), electronic properties, and topological indices. researchgate.netnih.gov For example, a 2D-QSAR study on 109 indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors yielded a robust model with a high correlation coefficient (r²) of 0.9512 and strong internal (q² = 0.8998) and external (pred_r² = 0.8661) validation scores. longdom.org This analysis highlighted that physicochemical and alignment-independent descriptors were influential in the model's predictive power. longdom.org

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), consider the 3D structure of the molecules and the steric and electrostatic fields they produce. researchgate.netresearchgate.net In the study of indazole derivatives as TTK inhibitors, a 3D-QSAR model developed using the SW-kNN approach showed a high internal cross-validation coefficient (q²) of 0.9132. longdom.org This model revealed that steric descriptors were crucial factors governing the anticancer activity, providing significant structural insights. longdom.org Similarly, a 3D-QSAR study on 5-substituted-1H-indazole derivatives as GSK-3β inhibitors identified that specific electrostatic and hydrophobicity fields were important descriptors for determining biological activity. researchgate.net

| Indazole Series/Target | QSAR Type | Correlation Coefficient (r²) | Cross-Validation Coefficient (q²) | Key Findings/Descriptors | Reference |

|---|---|---|---|---|---|

| TTK Inhibitors | 2D-QSAR (MLR) | 0.9512 | 0.8998 | Physicochemical and alignment-independent descriptors are influential. | longdom.org |

| TTK Inhibitors | 3D-QSAR (SW-kNN) | - | 0.9132 | Steric descriptors are crucial for anticancer activity. | longdom.org |

| GSK-3β Inhibitors | 2D-QSAR | - | - | Descriptors T_C_N_5, T_2_N_0, and SlogP are important. | researchgate.net |

| GSK-3β Inhibitors | 3D-QSAR | - | - | Electrostatic (E_451, E_229) and hydrophobicity (H_1052) fields are significant. | researchgate.net |

| SAH/MTAN Inhibitors | 2D-QSAR (GA-MLR) | 0.852 | 0.781 | Model explained 85.2% of the variance in inhibitory activity. | nih.gov |

Integration of QSAR into Rational Drug Design

QSAR models serve as a critical bridge between computational prediction and practical synthesis in rational drug design. researchgate.nettandfonline.com By identifying the structural features that positively or negatively influence biological activity, QSAR studies provide invaluable insights for medicinal chemists. longdom.org This information guides the design of new synthetic schemes, focusing on derivatives with optimized properties. longdom.org For instance, if a QSAR model indicates that increased hydrophobicity in a specific region enhances activity, chemists can design new analogs with lipophilic substituents at that position. This predictive power helps to prioritize synthetic efforts, reduce the number of compounds that need to be synthesized and tested, and ultimately accelerate the discovery of potent and effective drug candidates. longdom.orgresearchgate.net

Molecular Dynamics (MD) Simulations for Ligand-Protein Stability and Conformation

While molecular docking provides a static view of ligand binding, Molecular Dynamics (MD) simulations offer a dynamic perspective by simulating the movements and interactions of the ligand-protein complex over time. mdpi.com This technique is crucial for assessing the stability of the predicted binding pose and understanding the conformational changes that may occur. nih.gov

In the study of various indazole derivatives, MD simulations have been employed to evaluate the stability of the ligand within the protein's binding site. worldscientific.comlongdom.orgresearchgate.net The simulations, often run for nanoseconds, track parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein atoms, the Root Mean Square Fluctuation (RMSF) of individual residues, and the Radius of Gyration (RoG). nih.gov Consistent and robust binding of the most potent compounds within the target's active site is a common finding from these simulations, which helps to validate the docking results. worldscientific.comresearchgate.net For example, MD simulations of indazol-pyrimidine derivatives confirmed the stability of the compounds in the binding pocket over a 20 ns simulation time, supporting their potential as anticancer agents. nih.gov These analyses underscore the stability of the ligand-protein complexes and validate the compound's robust binding affinity. longdom.org

| Indazole Derivative Class | Target | Simulation Duration | Key Findings | Reference |

|---|---|---|---|---|

| Anticancer Indazole Derivatives | Target Proteins | Not Specified | Underscored the stability of ligand-protein complexes and validated robust binding affinity. | longdom.org |

| 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide Derivatives | Target Proteins | Not Specified | Demonstrated consistent and robust binding of the most potent compound in the active site. | worldscientific.com |

| Indazol-pyrimidine Derivatives | Not Specified | 20 ns | Analysis of RMSD, RMSF, RoG, and SASA suggested compound stability during the simulation. | nih.gov |

| Isoxazole-6-nitro-1H-indazole Derivatives | Target Proteins | Not Specified | Confirmed exceptional anticancer activity via consistent and robust binding in MD simulations. | researchgate.net |

In Silico ADMET Profiling and Drug-Likeness Assessment (Computational Aspects)

A promising drug candidate must possess not only high biological activity but also favorable pharmacokinetic properties. The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a critical step in drug discovery. In silico ADMET profiling uses computational models to predict these properties early in the design phase, helping to identify compounds with poor pharmacokinetic profiles and reduce late-stage attrition. nih.govalliedacademies.org

For various series of indazole derivatives, computational ADMET and drug-likeness assessments are routinely performed. longdom.org These studies often evaluate compliance with established guidelines like Lipinski's Rule of Five and Veber's Rule, which predict oral bioavailability based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.govalliedacademies.org Research on indazol-pyrimidine hybrids and other indazole series has shown that promising compounds often exhibit low predicted toxicity, good solubility, and favorable absorption profiles, confirming their potential as drug candidates. longdom.orgnih.gov These computational assessments are essential for filtering large compound libraries and prioritizing candidates for further experimental investigation. dntb.gov.uaeuropa.eu

Virtual Screening Methodologies for Indazole Libraries

Virtual screening (VS) is a computational strategy used to search large libraries of chemical compounds to identify those structures that are most likely to bind to a drug target. nih.gov This approach is significantly faster and more cost-effective than experimental high-throughput screening (HTS). researchgate.net VS can be either ligand-based or structure-based.

Ligand-based virtual screening uses information from known active ligands to find other compounds with similar properties, often employing pharmacophore models. ugm.ac.idresearchgate.net Structure-based virtual screening, on the other hand, utilizes the 3D structure of the target protein to dock library compounds into the active site and score their potential binding affinity. nih.govfigshare.com

In indazole research, VS has been successfully applied to identify novel hits. For example, screening a virtual library of fragments led to the identification of N-methyl-1H-indazole-3-carboxamide as a hit. nih.gov A subsequent virtual screen of its commercially available derivatives resulted in the discovery of nine active compounds from a selection of fifty, demonstrating the power of VS to enrich hit rates. nih.gov The integration of virtual screening with combinatorial chemistry and experimental testing provides a powerful workflow for the accelerated discovery of new lead compounds based on the indazole scaffold. tandfonline.comresearchgate.net

Structure Activity Relationship Sar Studies of 3 Methoxy 1 Methyl 1h Indazole Analogues and Indazole Derivatives

Influence of Substituent Modifications on Biological Potency and Selectivity

The biological activity of indazole derivatives is profoundly influenced by the nature and position of various substituents on the core structure. Structure-Activity Relationship (SAR) studies have demonstrated that modifications to the methoxy (B1213986) group, N-alkylation patterns, and substitutions on the aromatic and pyrazole (B372694) rings can dramatically alter potency and selectivity for specific biological targets. acs.org These modifications are crucial in the design of kinase inhibitors and other therapeutic agents. rsc.orgrsc.org

The methoxy group, particularly its position on the indazole ring, plays a significant role in modulating the biological activity of these compounds. In a series of indazole arylsulfonamides developed as CC-Chemokine Receptor 4 (CCR4) antagonists, substituents at the C4 position were found to be critical for potency. acs.orgnih.gov Research indicates that methoxy- or hydroxyl-containing groups at the C4 position are among the more potent substituents. acs.orgnih.gov The presence of an ortho-alkoxy substituent, such as the C4-methoxy group, can lead to an intramolecular hydrogen bond with a sulfonamide NH group, which is hypothesized to alter the acidity and, consequently, the potency of the compound. acs.org

In other studies, the placement of methoxy groups on different parts of the molecule also showed significant effects. For instance, in a series of VEGFR-2 inhibitors, the presence of methoxy groups on an attached benzamide (B126) ring led to better activity. rsc.org Similarly, for FGFR1 inhibitors, a methoxy group at the meta position of a phenyl ring substituent resulted in improved activity. rsc.orgmdpi.com The substitution of a methyl group with a methoxy group at the 5-position of the indazole ring was also shown to be important for high potency in GSK-3 inhibitors. rsc.org Conversely, in some contexts, replacing a methoxy group with other functionalities can be beneficial; for example, replacing it with a methyl group can increase lipophilicity.

Table 1: Effect of Methoxy and Other C4-Substituents on CCR4 Antagonist Activity This table is an illustrative example based on findings that methoxy and hydroxyl groups at the C4 position are potent.

| Compound Series | C4-Substituent | Relative Potency | Reference |

| Indazole Arylsulfonamides | -OCH₃ | Potent | acs.orgnih.gov |

| Indazole Arylsulfonamides | -OH | Potent | acs.orgnih.gov |

| Indazole Arylsulfonamides | -H | Less Potent | acs.org |

| Indazole Arylsulfonamides | -CN | Less Potent | acs.org |

N-alkylation of the indazole core is a critical determinant of biological activity, with the regioselectivity of this substitution (N1 vs. N2) being a key factor. researchgate.netbeilstein-journals.org Direct alkylation of 1H-indazoles often yields a mixture of N1 and N2 substituted products. researchgate.net However, specific reaction conditions can favor one isomer over the other, and the choice of isomer can have profound biological consequences. beilstein-journals.org For example, in the development of CCR4 antagonists, N1 meta-substituted benzyl (B1604629) groups carrying an α-amino-3-[(methylamino)acyl] group were identified as the most potent N1-substituents. acs.orgnih.gov

Studies comparing N-methylated and non-N-methylated indazoles have shown that N-methylation can significantly enhance cytotoxic activities against cancer cell lines. mdpi.com A series of N-methyl-3-aryl indazoles were found to be more potent than their 3-aryl-1H-indazole counterparts against HCT-116 and MDA-MB-231 cell lines. mdpi.com The nature of the substituent at the N1 position is also crucial; SAR studies on EZH2/1 inhibitors revealed that various substituents at the N1 position of the indazole ring had a more pronounced effect on EZH1 potency than on EZH2 potency. nih.gov The presence of substituted benzyl groups at the N1 position is considered essential for the antispermatogenic activity of certain indazol-3-carboxylic acid derivatives. austinpublishinggroup.com

Table 2: Comparison of N-Methylated vs. Non-N-Methylated Indazole Derivatives' Anticancer Activity

| Compound Type | Target Cell Line | General Activity Trend | Reference |

| 3-aryl-1H-indazoles | HCT-116, MDA-MB-231 | Less Potent | mdpi.com |

| N-methyl-3-aryl-indazoles | HCT-116, MDA-MB-231 | More Potent | mdpi.com |

Substitutions at various positions of the indazole's bicyclic ring system are fundamental to tuning biological activity.

C3-Position : The C3 position is frequently targeted for modification. SAR studies have shown that a suitably substituted carbohydrazide (B1668358) moiety at the C3 position is crucial for potent IDO1 enzyme inhibition. nih.gov In other cases, the presence of halogen atoms (I, Br, or Cl) at the C3 position influences regioselectivity during N-alkylation, favoring the N1 isomer due to steric hindrance. beilstein-journals.org

C4-Position : As mentioned previously, the C4 position is critical, with methoxy and hydroxyl groups enhancing potency in CCR4 antagonists. acs.orgnih.gov

C5-Position : The C5 position is also a key site for modification. In the development of Aurora kinase inhibitors, substitution at the C5 or C6 position with phenyl urea, phenyl amide, or benzylamine (B48309) resulted in potent activity. rsc.org A C5-substituted sulfonamide derivative showed remarkable activity. rsc.org For some antitumor agents, the presence of a para-fluorine on a phenyl group attached at C5 was found to be crucial for activity. mdpi.com

C6-Position : The C6 position often tolerates only small substituents. acs.orgnih.gov In CCR4 antagonists, C6-substituted analogues were preferred over those substituted at C5 or C7. acs.org In another study, an ethoxy group at the C6 position, combined with a nitro group, led to a standout compound with potent anticancer activity. longdom.org

C7-Position : Substituents at the C7 position can have a strong influence on the regioselectivity of N-alkylation. beilstein-journals.org For example, electron-withdrawing groups like NO₂ or CO₂Me at the C7 position confer excellent N2 regioselectivity during alkylation reactions. beilstein-journals.org In the context of CCR4 antagonists, only small groups were tolerated at this position. acs.orgnih.gov

Table 3: Influence of Indazole Ring Substitutions on Biological Activity

| Position | Substituent Type | Biological Target/Effect | Outcome | Reference |

| C3 | Carbohydrazide | IDO1 Enzyme | Potent Inhibition | nih.gov |

| C4 | Methoxy/Hydroxyl | CCR4 | Potent Antagonism | acs.orgnih.gov |

| C5 | Sulfonamide | Aurora Kinase | Remarkable Activity | rsc.org |

| C6 | Small groups (e.g., Fluoro) | CCR4 | Preferred substitution site | acs.org |

| C7 | Electron-withdrawing (e.g., NO₂) | N-alkylation | High N2-selectivity | beilstein-journals.org |

Regiochemical Specificity and its Critical Role in Modulating Activity

The specific arrangement of atoms and functional groups, or regiochemistry, is a critical factor that dictates the biological activity of indazole derivatives. A striking example is seen in indazole-3-carboxamides, which act as blockers of the calcium-release activated calcium (CRAC) channel. nih.govresearchgate.net SAR studies revealed that the specific 3-carboxamide regiochemistry is essential for activity. nih.govresearchgate.net The indazole-3-carboxamide isomer actively inhibits calcium influx, whereas its reverse amide isomer is inactive even at high concentrations. nih.gov This highlights that a subtle change in the orientation of the amide linker can completely abolish biological function, demonstrating the unprecedented importance of this specific regiochemistry for CRAC channel blockers. nih.govresearchgate.net

Furthermore, regioselectivity is crucial during the synthesis of N-alkylated indazoles, as the biological profiles of N1 and N2 isomers often differ significantly. beilstein-journals.org The substitution pattern on the indazole ring itself directs the outcome of these reactions. For instance, steric and electronic effects of substituents at positions C3 through C7 have a demonstrable impact on the N1/N2 regioisomeric distribution during alkylation. beilstein-journals.org Electron-withdrawing groups at C7 favor N2 alkylation, while bulky groups at C3 tend to favor N1 alkylation. beilstein-journals.org This control over regiochemistry is a key principle in the rational design of specific indazole-based therapeutic agents.

Bioisosteric Replacements of the Indazole Core and their Pharmacological Consequences

Bioisosteric replacement, the exchange of one atom or group of atoms for another with similar physical or chemical properties, is a widely used strategy in medicinal chemistry to optimize drug-like properties. cambridgemedchemconsulting.comoup.com The indazole nucleus is recognized as a valuable bioisostere for other aromatic systems, most notably indole (B1671886) and phenol (B47542). acs.orgpharmablock.com

Replacing an indole core with an indazole can be advantageous. While both have an NH group that can act as a hydrogen bond donor, the indazole possesses an additional nitrogen atom that can serve as a hydrogen bond acceptor, potentially improving affinity for a biological target. pharmablock.com This strategy was successfully employed in creating antagonists for the serotonin (B10506) 5-HT3 receptor, where indazole-3-carboxylate esters and amides were developed as bioisosteres of their indole counterparts. acs.org

Rational Design Principles Guided by SAR in Indazole Research

Rational drug design, guided by Structure-Activity Relationship (SAR) data, is a cornerstone of modern medicinal chemistry, and its application has been pivotal in the development of indazole-based therapeutics. nih.govchemcomp.com This approach involves using the knowledge of how chemical structure relates to biological activity to design new compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties. chemcomp.com

The process often begins with a lead compound, which is then systematically modified to probe the chemical space around the core scaffold. For example, SAR studies that identify key interactions, such as the importance of a methoxy group at a specific position or the preference for N1- over N2-alkylation, provide a roadmap for targeted synthesis. acs.orgrsc.org Computational tools like molecular docking and virtual screening are frequently employed to predict how newly designed indazole derivatives will interact with their target biomolecules, helping to prioritize candidates for synthesis. longdom.orgnih.gov

Structure-guided drug design has been successfully used to develop potent inhibitors of various protein kinases. mdpi.com For instance, starting from a lead compound, new series of indazole derivatives can be designed to improve cellular activity or kinase selectivity. rsc.orgmdpi.com By combining SAR insights with structure-based design, researchers can strategically introduce functionalities that lead to improvements in CNS penetration, aqueous solubility, and metabolic stability, while maintaining high potency. chemcomp.com This iterative cycle of design, synthesis, and biological evaluation, informed by a deep understanding of SAR, is essential for advancing indazole derivatives from initial hits to clinical candidates. longdom.orgnih.gov

In Vitro Biological Activities and Molecular Mechanisms of Indazole Compounds

Anticancer Activity and Associated Molecular Targets in Cell-Based and Biochemical Assays

Indazole derivatives have emerged as a prominent class of compounds in anticancer research due to their ability to interact with various molecular targets crucial for cancer cell proliferation, survival, and metastasis. nih.govnih.gov

Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The indazole scaffold has proven to be an effective framework for the development of potent kinase inhibitors. rsc.orgrsc.org

VEGFR-2, EGFR, and FGFR: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels that tumors need to grow. rsc.orgijddmr.org Certain arylsulphonyl indazole derivatives have been identified as VEGFR-2 inhibitors. rsc.org Similarly, derivatives have been designed to target Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR), which are involved in tumor cell proliferation. nih.govnih.govresearchgate.net For instance, one 1H-indazole derivative showed strong potency against EGFR with an IC50 value of 8.3 nM. nih.gov Another indazole derivative displayed significant inhibitory activity against FGFR1, with an IC50 value of 40.5 nM. ijddmr.org

PI3K/AKT/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT/mechanistic Target of Rapamycin (mTOR) pathway is a central signaling cascade that is frequently hyperactivated in cancer, promoting cell growth and survival. nih.govnih.gov A series of 3-amino-1H-indazole derivatives have been synthesized and shown to inhibit this pathway. One notable compound, W24, demonstrated broad-spectrum antiproliferative activity against four different cancer cell lines with IC50 values ranging from 0.43 to 3.88 µM. nih.gov

Pim Kinases and TTK: Pim kinases are a family of serine/threonine kinases that are overexpressed in various cancers and are involved in cell survival and proliferation. Indazole derivatives have been developed as potent inhibitors of Pim kinases. nih.gov TTK, also known as Mps1, is a kinase essential for the spindle assembly checkpoint, and its inhibition represents a potential therapeutic strategy.

Table 1: Examples of Indazole Derivatives as Kinase Inhibitors

| Compound Class | Target Kinase(s) | Example Activity | Reference(s) |

| 3-amino-1H-indazole derivatives | PI3K/AKT/mTOR | Compound W24: IC50 = 0.43-3.88 µM against various cancer cells | nih.gov |

| 1H-indazole derivatives | EGFR | IC50 = 8.3 nM | nih.gov |

| Indazole derivatives | FGFR1 | IC50 = 40.5 nM | ijddmr.org |

| Arylsulphonyl indazoles | VEGFR-2 | Identified as potent inhibitors | rsc.org |

Enzyme Inhibition

Beyond kinases, indazole compounds have been shown to inhibit other enzymes that play a critical role in cancer progression and immune evasion.

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an enzyme that catalyzes the degradation of the amino acid tryptophan. Its overexpression in the tumor microenvironment leads to immunosuppression by depleting tryptophan and producing kynurenine, which impairs T-cell function. A series of 1H-indazole derivatives have been reported as IDO1 inhibitors, with one compound showing an IC50 value of 5.3 µM, representing a promising avenue for cancer immunotherapy. ijddmr.orgmdpi.com

Aromatase: Aromatase is a key enzyme in estrogen biosynthesis. Inhibiting this enzyme is a crucial strategy for treating hormone-receptor-positive breast cancer. nih.govdergipark.org.trnih.gov While much of the research has focused on triazole- and imidazole-based inhibitors like Letrozole, the structural similarities suggest that the indazole scaffold is also a candidate for designing new aromatase inhibitors. mdpi.com

Nitric Oxide Synthase (NOS): Nitric oxide (NO) has complex roles in tumor biology, and the inducible nitric oxide synthase (iNOS) isoform is often associated with inflammation and cancer progression. Some indole-based derivatives, structurally related to indazoles, have been developed as potent and selective iNOS inhibitors. nih.gov

Modulation of Key Signaling Pathways

Indazole derivatives can exert their anticancer effects by modulating master regulatory pathways that control cellular responses to stress, inflammation, and oxygen levels.

HIF-1: Hypoxia-inducible factor-1 (HIF-1) is a transcription factor that allows tumor cells to adapt to low-oxygen (hypoxic) conditions, promoting angiogenesis and metastasis. nih.govnih.gov The indazole-furan derivative YC-1 has been identified as an inhibitor of HIF-1α. ijddmr.org Additionally, research has shown that certain 3-amino-1H-indazole derivatives can reduce the mRNA expression levels of HIF-1α. nih.gov

p53/MDM2: The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. Its activity is negatively regulated by Murine Double Minute 2 (MDM2). nih.gov Inhibition of the p53-MDM2 interaction is a key therapeutic strategy. One indazole derivative, compound 6o, has been shown to potentially affect the p53/MDM2 pathway, leading to apoptosis in chronic myeloid leukemia cells. nih.gov

NF-κB: Nuclear factor-kappa B (NF-κB) is a signaling pathway involved in inflammation and cell survival. There is a complex interplay between MDM2, p53, and NF-κB, where MDM2 can act as a co-transcription factor for NF-κB, linking these critical cellular pathways. nih.govresearchgate.net

Cellular Effects: Apoptosis Induction and Cell Cycle Modulation

A primary goal of cancer therapy is to induce programmed cell death (apoptosis) in malignant cells and to halt their uncontrolled division. mdpi.combue.edu.eg Indazole derivatives have demonstrated efficacy in both areas.

Apoptosis Induction: Several studies have confirmed that indazole compounds can trigger apoptosis. For example, compound 6o induced dose-dependent apoptosis in K562 leukemia cells, with the total apoptosis rate reaching 37.72% at a concentration of 14 µM. nih.gov This effect was associated with a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. nih.gov Similarly, the PI3K/AKT/mTOR inhibitor W24 was shown to induce apoptosis in gastric cancer cells. nih.gov

Cell Cycle Modulation: Indazole derivatives can also arrest the cell cycle, preventing cancer cells from progressing through the division process. researchgate.net Multiple studies have reported that these compounds can cause cell cycle arrest at the G2/M phase. nih.govbue.edu.eg For instance, compound W24 was found to induce G2/M arrest in HGC-27 gastric cancer cells. nih.gov

Effects on Cellular Processes

The anticancer activity of indazole derivatives is also linked to their ability to disrupt fundamental cellular processes, such as mitochondrial function and redox balance.

Mitochondrial Membrane Potential: Mitochondria are central to both cellular energy production and the regulation of apoptosis. A loss of mitochondrial membrane potential is an early event in the apoptotic cascade. nih.gov The indazole derivative W24 was found to induce changes in the mitochondrial membrane potential in HGC-27 cells, consistent with its apoptosis-inducing activity. nih.gov

Reactive Oxygen Species (ROS) Levels: Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that can act as signaling molecules or, at high levels, cause significant damage to cellular structures, a condition known as oxidative stress. nih.gov Some antifungal azoles, which share structural similarities with indazoles, are known to induce ROS production, which can contribute to their cell-killing effects. mdpi.comfrontiersin.org The indazole compound W24 has also been shown to induce changes in intracellular ROS levels in cancer cells, contributing to its mechanism of action. nih.gov

Antimicrobial Activities

The indazole scaffold is not only relevant in oncology but also serves as a foundation for the development of new antimicrobial agents to combat a range of pathogens. nih.govorientjchem.org

Antibacterial: Indazole derivatives have shown activity against various bacterial strains. eurekaselect.com A series of N-methyl-3-aryl indazoles demonstrated inhibitory effects against both Gram-negative (Xanthomonas campestris, Escherichia coli) and Gram-positive (Bacillus cereus, Bacillus megaterium) bacteria. orientjchem.org Other studies have identified indazole compounds with minimum inhibitory concentration (MIC) values as low as 50 µg/mL against strains like S. aureus and E. coli. eurekaselect.commdpi.com The mechanism for some of these compounds is believed to involve the inhibition of DNA gyrase B. eurekaselect.com

Antifungal: The antifungal potential of indazoles has been evaluated against pathogenic yeasts. nih.gov N-methyl-3-aryl indazoles were found to be active against Candida albicans. orientjchem.org Furthermore, certain 2,3-diphenyl-2H-indazole derivatives showed in vitro growth inhibition against both Candida albicans and Candida glabrata. mdpi.com

Antiprotozoal: Indazole-based compounds have demonstrated significant activity against several protozoan parasites. mdpi.com In studies against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, many 2H-indazole derivatives were found to be more potent than the reference drug metronidazole (B1676534). For example, one 2,3-diphenyl-2H-indazole derivative was 12.8 times more active than metronidazole against G. intestinalis. mdpi.com

Antileishmanial: Leishmaniasis is a disease caused by protozoan parasites of the Leishmania genus. Research into related heterocyclic compounds like indolone-N-oxides and benzimidazole-triazole hybrids has shown promising antileishmanial activity, suggesting that the indazole scaffold could be a valuable starting point for developing new treatments for this parasitic disease. nih.govmdpi.com

Table 2: Antimicrobial Spectrum of Indazole Derivatives

| Activity | Pathogen(s) | Compound Class/Example | Finding | Reference(s) |

| Antibacterial | E. coli, S. aureus, B. cereus | N-methyl-3-aryl indazoles | Showed excellent inhibitory activity | orientjchem.org |

| S. aureus, S. epidermidis | Indazole derivative 5 | MIC values of 64-128 µg/mL | mdpi.com | |

| Antifungal | Candida albicans, C. glabrata | 2,3-diphenyl-2H-indazole derivatives | Demonstrated in vitro growth inhibition | mdpi.com |

| Antiprotozoal | Giardia intestinalis | 2,3-diphenyl-2H-indazole (compound 18) | 12.8 times more active than metronidazole | mdpi.com |

| E. histolytica, T. vaginalis | 2H-indazole derivatives | Potent activity, often exceeding metronidazole | mdpi.com |

Mechanisms of Antibacterial Action (e.g., DNA Gyrase Inhibition)

Indazole derivatives have emerged as a novel class of potent antibacterial agents, primarily targeting bacterial DNA gyrase. DNA gyrase, a type II topoisomerase, is an essential enzyme for bacterial DNA replication, transcription, and repair, making it a well-validated target for antibiotics. Unlike fluoroquinolones that act on the GyrA subunit, many indazole-based inhibitors target the GyrB subunit's ATPase activity. This alternative mechanism provides an opportunity to combat the widespread resistance to existing antibiotic classes.

The antibacterial action of these compounds stems from their ability to bind to the ATP-binding pocket of the GyrB subunit. This binding event is crucial for inhibiting the enzyme's function. Structure-activity relationship (SAR) studies have shown that substituents on the indazole ring play a critical role in both enzymatic inhibition and antibacterial potency. For instance, compounds with electron-donating groups, such as a methoxy (B1213986) group, on the benzene (B151609) ring of the indazole scaffold have demonstrated more potent inhibitory activities against strains like S. aureus compared to those with electron-withdrawing groups.

Guided by structure-based drug design, researchers have optimized indazole derivatives to achieve excellent enzymatic and cellular activity against clinically significant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), fluoroquinolone-resistant MRSA, Streptococcus pneumoniae, and Enterococcus faecalis. The inhibitory activity is often quantified by the half-maximal inhibitory concentration (IC₅₀), with some indazole derivatives showing potent inhibition of DNA gyrase from both S. aureus and Bacillus subtilis.

| Compound Class | Target Enzyme | Target Organism | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| N′-benzoyl-1H-pyrazole-5-carbohydrazide derivatives | DNA Gyrase | S. aureus | 0.15 µg/mL | |

| N′-benzoyl-1H-pyrazole-5-carbohydrazide derivatives | DNA Gyrase | B. subtilis | 0.25 µg/mL | |

| Pyrazolopyridone derivative (GyrB inhibitor) | GyrB | S. aureus | < 8 nM |

Antifungal and Antiprotozoal Efficacy

The versatile indazole scaffold has also been explored for its efficacy against fungal and protozoal pathogens. Certain derivatives of indazole have demonstrated notable activity against various species of Leishmania, the protozoan parasite responsible for leishmaniasis.

In vitro antileishmanial testing of a series of 3-chloro-6-nitro-1H-indazole derivatives revealed that their inhibitory potency is species-dependent. While some compounds showed limited activity against L. tropica and L. major, several derivatives exhibited moderate to strong activity against L. infantum. Molecular docking studies suggest that these compounds may exert their effect by inhibiting essential parasitic enzymes, such as trypanothione (B104310) reductase, which is crucial for the parasite's defense against oxidative stress. The development of indazole-based compounds as antiprotozoal agents represents a promising avenue for new therapies against neglected tropical diseases.

Anti-inflammatory Activities and Molecular Targets

Indazole derivatives have been widely investigated for their anti-inflammatory properties, acting through various molecular mechanisms to modulate the inflammatory response. These mechanisms include the inhibition of key enzymes involved in the inflammatory cascade and the modulation of signaling pathways that regulate the production of inflammatory mediators.

Cyclooxygenase (COX) Inhibition

A primary mechanism for the anti-inflammatory effect of many compounds, including indazole derivatives, is the inhibition of cyclooxygenase (COX) enzymes. COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, COX-2 is inducible and its expression is upregulated at sites of inflammation.

Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. The development of selective COX-2 inhibitors has been a major goal in drug discovery to minimize the gastrointestinal side effects associated with non-selective COX-1 inhibition. Various heterocyclic compounds, including those with thiazole (B1198619) and imidazole (B134444) structures, have shown selective COX-2 inhibitory activity. The design of indazole-based COX inhibitors often involves modifying the scaffold to achieve high affinity and selectivity for the COX-2 active site. Docking studies reveal that these inhibitors can form crucial hydrogen bond interactions with key residues like Arg120, Tyr355, and Ser530 within the COX-2 binding pocket.

| Compound Class | Target | Activity (IC₅₀) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Diphenyl-amino thiazole derivative | COX-2 | 0.09 µM | 61.66 | |

| 1,2,3-triazole/benzenesulfonamide hybrid | COX-2 | 0.04 µM | >300 | |

| 5-Substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole | COX-2 | 0.71 µM | 115 |

Modulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β)

Beyond COX inhibition, indazole derivatives can exert anti-inflammatory effects by modulating the production and release of pro-inflammatory cytokines. Cytokines are signaling proteins that play a central role in regulating immune and inflammatory responses. Overproduction of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and IL-6 is a hallmark of many inflammatory diseases.

CRAC Channel Modulation and Mast Cell Stabilization

A novel target for anti-inflammatory and anti-allergic therapy is the Calcium Release-Activated Ca²⁺ (CRAC) channel. These channels are critical for calcium signaling in various cells, including mast cells. Mast cell activation is a key event in allergic responses, leading to the release of histamine (B1213489) and pro-inflammatory mediators. The influx of calcium through CRAC channels is essential for this activation process.

Inhibition of CRAC channels can effectively block mast cell degranulation and the subsequent allergic and inflammatory responses. While specific studies on 3-Methoxy-1-methyl-1H-indazole are limited, the broader class of small molecule modulators targeting ion channels is an active area of research. Drugs that inhibit CRAC channels have shown efficacy in both in vitro and in vivo models of allergy and asthma, highlighting the potential of CRAC channel modulation as a therapeutic strategy.

Antioxidant Activity

Indazole derivatives, particularly those containing phenolic or methoxy substituents, have been investigated for their antioxidant properties. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous inflammatory conditions and chronic diseases. Antioxidants can mitigate oxidative damage by scavenging free radicals.

The antioxidant capacity of phenolic compounds is often attributed to their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thereby stabilizing it. The presence of electron-donating groups, such as methoxy (-OCH₃) groups, on an aromatic ring can enhance this radical-scavenging activity. Studies on various methoxy-substituted compounds have demonstrated their ability to effectively scavenge different types of ROS, including hydroxyl radicals and superoxide (B77818) anions. The antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one, a compound with a related heterocyclic core, has been shown to inhibit lipid peroxidation efficiently, suggesting that compounds like this compound may also possess beneficial antioxidant properties.

Other In Vitro Pharmacological Activities (e.g., Soluble Guanylate Cyclase Activation, Antiplatelet Mechanisms, Neuronal Protection, Estrogen Receptor Modulation)

Soluble Guanylate Cyclase Activation

Soluble guanylate cyclase (sGC) is a critical enzyme in the nitric oxide signaling pathway, playing a key role in various physiological processes. Its activation leads to the production of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that mediates vasodilation, inhibits platelet aggregation, and influences neurotransmission. While some indazole derivatives, such as YC-1 (3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole), are known activators of sGC, a thorough search of scientific databases and literature did not yield any specific in vitro studies detailing the activity of this compound as a soluble guanylate cyclase activator. rsc.org

Table 1: In Vitro Soluble Guanylate Cyclase (sGC) Activation Data for this compound

| Parameter | Value |

|---|---|

| sGC Activation | No data available |

| EC₅₀ | No data available |

| Mechanism of Action | No data available |

Antiplatelet Mechanisms

The inhibition of platelet aggregation is a crucial therapeutic strategy for preventing thrombotic events. Antiplatelet agents act through various mechanisms, including the inhibition of cyclooxygenase-1 (COX-1), blockade of ADP receptors, or interference with glycoprotein (B1211001) IIb/IIIa receptors. Despite the known antiplatelet effects of compounds that modulate the cGMP pathway, no direct in vitro research has been published that investigates the antiplatelet mechanisms of this compound. Therefore, its effects on platelet aggregation, adhesion, and the specific molecular targets involved remain uncharacterized.

Table 2: In Vitro Antiplatelet Activity Data for this compound

| Assay | Agonist | Result |

|---|---|---|

| Platelet Aggregation | No data available | No data available |

| cAMP/cGMP Levels | No data available | No data available |

| Enzyme Inhibition (e.g., COX-1) | No data available | No data available |

Neuronal Protection

Neuronal protection is a key area of research for neurodegenerative diseases. Some indazole-containing compounds have been investigated for their neuroprotective potential. For example, 7-Methoxy-1H-indazole has been identified as an inhibitor of neuronal nitric oxide synthase, and 6-hydroxy-1H-indazole has shown neuroprotective effects in animal models. nih.gov However, there is currently no available in vitro data from studies specifically examining the neuroprotective properties of this compound. Research on its ability to protect neurons from excitotoxicity, oxidative stress, or other forms of cell death has not been reported.

Table 3: In Vitro Neuronal Protection Data for this compound

| Neuronal Cell Type | Insult/Model | Protective Effect |

|---|---|---|

| No data available | No data available | No data available |

Estrogen Receptor Modulation

Estrogen receptors are important therapeutic targets in conditions such as breast cancer and osteoporosis. Selective estrogen receptor modulators (SERMs) can exhibit either agonist or antagonist activity in a tissue-specific manner. While the indazole scaffold is present in various biologically active molecules, there is no scientific literature to suggest that this compound has been evaluated for its ability to modulate estrogen receptors in vitro. Its binding affinity for estrogen receptor subtypes (ERα and ERβ) and its functional effects on estrogen-mediated signaling pathways have not been documented.

Table 4: In Vitro Estrogen Receptor Modulation Data for this compound

| Receptor Subtype | Binding Affinity (Ki/IC₅₀) | Functional Activity (Agonist/Antagonist) |

|---|---|---|

| ERα | No data available | No data available |

| ERβ | No data available | No data available |

Medicinal Chemistry Perspectives and Future Directions for Indazole Scaffolds

Indazole as a Privileged Scaffold in Contemporary Drug Design

The significance of the indazole nucleus in drug discovery is underscored by its presence in numerous clinically approved drugs and investigational agents. nih.govbenthamdirect.com Its privileged nature stems from several key characteristics:

Bioisosteric Replacement: The indazole ring is an effective bioisostere for other aromatic systems, such as phenol (B47542) and indole (B1671886). pharmablock.comtaylorfrancis.com This substitution can lead to improved metabolic stability and pharmacokinetic profiles. taylorfrancis.com

Hydrogen Bonding Capability: The presence of a nitrogen-hydrogen (N-H) group allows indazole to act as a hydrogen bond donor, a critical interaction for binding to many biological targets. pharmablock.com

Structural Versatility: The indazole core can be readily functionalized at multiple positions, enabling the creation of large and diverse chemical libraries for screening and optimization. samipubco.com This synthetic accessibility allows for fine-tuning of a compound's pharmacological properties. samipubco.com

Broad Biological Activity: Indazole derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antibacterial, antiviral, and anticancer effects. nih.govbenthamdirect.com At least 43 indazole-based therapeutic agents are currently in clinical use or undergoing clinical trials. nih.govbenthamdirect.comresearchgate.net

The indazole scaffold's ability to interact with multiple biological targets makes it particularly valuable for developing drugs for complex diseases. samipubco.com Its role as a key pharmacophore continues to be explored for a broad spectrum of therapeutic applications. samipubco.comresearchgate.net

Strategies for Lead Compound Identification and Optimization

The journey from a biologically active "hit" to a viable drug candidate involves a meticulous process of lead identification and optimization. A lead compound is a chemical entity with promising biological activity that serves as the foundation for further refinement. solubilityofthings.comnumberanalytics.com

Identifying Lead Compounds:

Several high-throughput and computational methods are employed to identify initial lead compounds:

High-Throughput Screening (HTS): This automated process rapidly tests vast libraries of chemical compounds against a specific biological target to identify "hits" with desired activity. numberanalytics.comfrontiersin.org

Fragment-Based Drug Design (FBDD): This approach screens small molecular fragments that bind weakly to the target. These fragments are then grown or linked together to create more potent lead compounds. pharmablock.comnumberanalytics.com

Virtual Screening: Computational models are used to predict the binding affinity of compounds in large virtual libraries with a biological target, streamlining the identification of potential candidates. solubilityofthings.com

Lead Optimization:

Once a lead compound is identified, it undergoes an iterative process of chemical modification to enhance its properties:

Structure-Activity Relationship (SAR) Studies: SAR analysis systematically modifies the chemical structure of the lead compound to understand how these changes affect its biological activity, guiding the design of more potent and selective analogs. solubilityofthings.com

Chemical Modifications: This involves adding, removing, or swapping functional groups to improve efficacy, selectivity, and pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME). numberanalytics.comdanaher.com

Computational Tools: Techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking help in predicting the effects of structural modifications and optimizing the lead compound's interaction with its target. danaher.com

For indazole-based compounds, these optimization strategies are crucial. For instance, modifying substituent groups at different positions on the indazole ring can significantly impact their inhibitory activity against specific enzymes. mdpi.com

Molecular Hybridization Strategies Utilizing the Indazole Core

Molecular hybridization is a powerful drug design strategy that involves combining two or more pharmacophoric units from different bioactive molecules into a single hybrid compound. nih.gov This approach aims to create novel molecules with improved affinity, selectivity, and efficacy, or with a dual mode of action that can be advantageous in treating complex diseases like cancer. nih.gov

The indazole scaffold is an ideal component for molecular hybridization due to its versatile biological activity and synthetic tractability. mdpi.commdpi.com Researchers have successfully designed and synthesized indazole-based hybrids with potent therapeutic potential.

Examples of Indazole-Based Molecular Hybrids:

FGFR Inhibitors: By combining the 1H-indazol-3-amine scaffold with other molecular fragments, researchers have developed potent inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. mdpi.com

Antitumor Agents: A series of 3,5-disubstituted indazole derivatives were constructed using a molecular hybridization strategy, leading to the identification of compounds with significant antitumor activity against various cancer cell lines. mdpi.com

The design of these hybrid molecules often involves connecting the indazole core to another pharmacophore via a linker, which can be flexible or rigid. nih.gov This allows for the precise positioning of the different pharmacophoric elements to optimize their interactions with their respective biological targets.

Future Directions in the Academic Research and Development of Indazole-Based Therapeutic Agents

The field of indazole-based drug discovery is continually evolving, with several promising avenues for future research and development.

Targeting Protein Kinases: Indazole derivatives have shown significant promise as inhibitors of various protein kinases, which play a crucial role in cell signaling and are often dysregulated in cancer. nih.gov Future research will likely focus on developing more selective and potent kinase inhibitors with improved therapeutic windows. nih.gov

Polypharmacology: The ability of a single drug to interact with multiple targets, known as polypharmacology, is a growing area of interest for treating complex diseases. samipubco.com The privileged nature of the indazole scaffold makes it an excellent starting point for designing multi-target drugs. samipubco.com

Novel Synthetic Methodologies: The development of new and efficient synthetic routes to access diverse indazole derivatives remains a key area of research. diva-portal.org This will enable the exploration of a wider chemical space and the generation of novel compounds with unique biological activities.

Addressing Drug Resistance: The emergence of drug resistance is a major challenge in cancer therapy. Future research will explore the potential of indazole-based compounds to overcome resistance mechanisms, possibly through the development of dual-target inhibitors or compounds that modulate drug efflux transporters. samipubco.com

Exploring New Therapeutic Areas: While much of the focus has been on oncology, the broad biological activity of indazoles suggests their potential in other therapeutic areas, such as neurodegenerative diseases and infectious diseases. nih.gov

The continued exploration of the indazole scaffold, coupled with advancements in drug design strategies and a deeper understanding of disease biology, holds great promise for the development of the next generation of innovative therapeutic agents. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Methoxy-1-methyl-1H-indazole, and how can purity be maximized?

- Methodology : Utilize nucleophilic substitution or condensation reactions under aprotic conditions (e.g., DMF or THF) with catalysts like sodium hydride or potassium carbonate. Post-synthetic purification via column chromatography or recrystallization is critical. Structural validation requires NMR (¹H/¹³C), IR, and mass spectrometry .

- Key Considerations : Monitor reaction temperature (60–100°C) and solvent polarity to avoid byproducts. Magnesium intermediates may enhance regioselectivity in indazole ring formation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Assign methoxy (δ ~3.8–4.0 ppm) and methyl groups (δ ~2.5–3.0 ppm) in ¹H NMR; confirm aromaticity via ¹³C NMR .

- X-ray Crystallography : Resolve bond angles and packing effects (e.g., C3-methoxy vs. N1-methyl steric interactions) .

- HPLC-MS : Quantify purity (>95%) and detect trace impurities using reverse-phase C18 columns .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Waste Disposal : Segregate organic waste and consult local regulations for hazardous chemical disposal .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy position, methyl group) influence the bioactivity of indazole derivatives?

- Methodology :

- SAR Studies : Compare 3-methoxy vs. 5-methoxy analogs in receptor binding assays (e.g., kinase inhibition). Use computational docking (AutoDock Vina) to predict interactions with target proteins .

- Functional Assays : Test methyl group removal (N1 vs. C3) on cytotoxicity (MTT assay) and metabolic stability (microsomal incubation) .

Q. What mechanistic pathways underlie the biological activity of this compound in neurological or inflammatory models?

- Methodology :

- Target Identification : Perform affinity chromatography or SPR to identify binding partners (e.g., AMPA receptors, HSF1) .

- Pathway Analysis : Use siRNA knockdown or CRISPR-Cas9 to validate roles in NF-κB or MAPK signaling .

Q. How can crystallographic data resolve discrepancies in reported bond lengths and angles for this compound analogs?

- Methodology :

- X-ray Diffraction : Compare crystal structures of derivatives (e.g., 3-methylcarboxy variants) to assess substituent effects on indazole ring planarity .

- DFT Calculations : Model electron density maps (B3LYP/6-31G*) to explain deviations in C-N bond lengths (~1.34 Å) .

Q. How can conflicting pharmacological data (e.g., agonist vs. antagonist effects) be reconciled across different experimental models?

- Methodology :

- Model Standardization : Use isogenic cell lines or transgenic animals to control for genetic variability.

- Dose-Response Curves : Assess concentration-dependent effects (EC50/IC50) in primary vs. cancer cell lines .

Q. What advanced analytical methods are recommended for detecting trace degradation products in this compound formulations?

- Methodology :

- LC-QTOF-MS : Identify degradation pathways (e.g., demethylation or oxidation) under accelerated stability testing (40°C/75% RH) .

- NMR Relaxometry : Monitor real-time degradation kinetics in solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.